molecular formula C11H15NO2 B8252088 5-(Cyclopropylmethoxy)-2-methoxyaniline

5-(Cyclopropylmethoxy)-2-methoxyaniline

Cat. No.: B8252088
M. Wt: 193.24 g/mol
InChI Key: ZXGWUCZDXKTTQA-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-2-methoxyaniline is a substituted aniline derivative featuring a cyclopropylmethoxy group at the 5-position and a methoxy group at the 2-position of the benzene ring. These compounds are frequently employed as pharmacophoric fragments in kinase inhibitors, antitumor agents, and enzyme modulators .

Properties

IUPAC Name

5-(cyclopropylmethoxy)-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-5-4-9(6-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWUCZDXKTTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-2-methoxyaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methoxyaniline.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-methoxyaniline with cyclopropylmethyl chloride in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 5-(Cyclopropylmethoxy)-2-methoxyaniline would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(Cyclopropylmethoxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-(Cyclopropylmethoxy)-2-methoxyaniline with structurally related compounds, emphasizing substituent effects:

Compound Name Substituent at 5-Position Substituent at 2-Position Key Pharmacological Role Synthesis Yield Key References
5-(Cyclopropylmethoxy)-2-methoxyaniline Cyclopropylmethoxy Methoxy Not explicitly reported (inferred kinase modulation) Not Reported
5-(Ethylsulfonyl)-2-methoxyaniline (5) Ethylsulfonyl Methoxy VEGFR2, EGFR, CDK inhibitors; antitumor agents 59% (4 steps)
5-(Ethylsulfonyl)-2-methylaniline Ethylsulfonyl Methyl Intermediate for kinase inhibitors 96% (1 step)
5-(Cyclopropylmethoxy)-2-methylaniline Cyclopropylmethoxy Methyl Supplier-listed (no pharmacological data) Not Reported
Key Observations:
  • Substituent Effects: Ethylsulfonyl vs. Cyclopropylmethoxy: The ethylsulfonyl group in compound 5 enhances electron-withdrawing properties, improving binding to kinase active sites (e.g., VEGFR2 IC₅₀ = 22 nM) . Methoxy vs. Methyl: Methoxy groups at the 2-position (as in compound 5) contribute to hydrogen bonding with enzymes, while methyl groups (e.g., in 5-(ethylsulfonyl)-2-methylaniline) prioritize hydrophobic interactions .

Pharmacological Relevance

  • 5-(Ethylsulfonyl)-2-methoxyaniline (5) :
    • Core fragment in 131 bioactive compounds, including FDA-approved drugs like Nexavar® and Sutent® .
    • Targets VEGFR2, PDGFR, and MMPs, with demonstrated antitumor and antiangiogenic effects .
  • 5-(Cyclopropylmethoxy)-2-methoxyaniline: Limited data; inferred applications in kinase inhibition due to structural similarity. Supplier listings suggest experimental use in drug discovery .

Physicochemical Properties

Property 5-(Ethylsulfonyl)-2-methoxyaniline (5) 5-(Cyclopropylmethoxy)-2-methoxyaniline
Melting Point 112–114°C Not Reported
Solubility Soluble in DMSO, methanol Likely similar (cyclopropyl group may reduce aqueous solubility)
LogP (Predicted) 1.8 (moderate lipophilicity) ~2.5 (higher due to cyclopropyl)

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